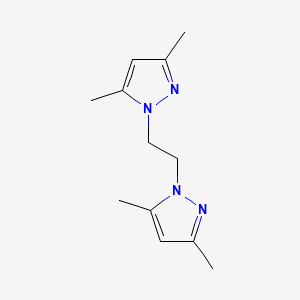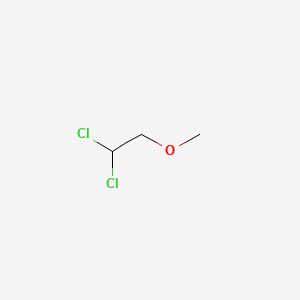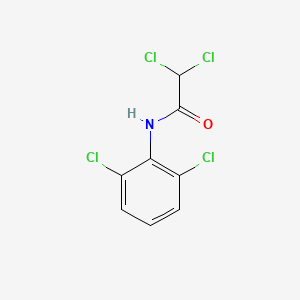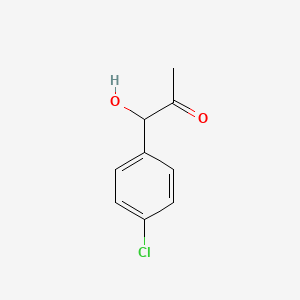![molecular formula C20H20N4O4S2 B14696929 1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate CAS No. 25442-24-4](/img/structure/B14696929.png)
1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate is a complex organic compound that features a unique combination of thiazole and indole moieties
Métodos De Preparación
The synthesis of 1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The thiazole and indole units are then coupled through a hydrazone formation reaction, where the thiazole aldehyde reacts with the indole hydrazine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate has diverse applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and DNA.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It serves as a precursor in the synthesis of dyes and pigments, contributing to the development of new colorants with improved stability and brightness.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce catalytic efficiency. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparación Con Compuestos Similares
1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate can be compared with other similar compounds:
Sulfathiazole: An antimicrobial agent with a thiazole ring, but lacks the indole moiety.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal agent with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its combined thiazole and indole structures, which confer distinct electronic and biological properties that are not present in the aforementioned compounds.
Propiedades
Número CAS |
25442-24-4 |
|---|---|
Fórmula molecular |
C20H20N4O4S2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;methyl sulfate |
InChI |
InChI=1S/C19H17N4S.CH4O4S/c1-22-12-13-24-19(22)21-20-17-15-10-6-7-11-16(15)23(2)18(17)14-8-4-3-5-9-14;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
VUBGAHZVYVDJJE-UHFFFAOYSA-M |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)

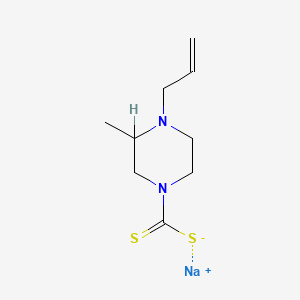
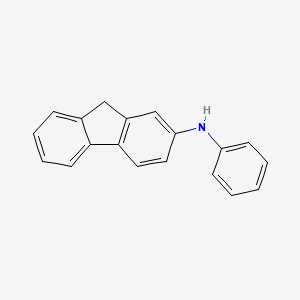
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

